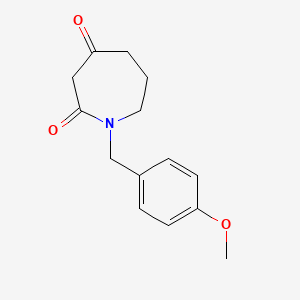
N-(p-methoxybenzyl)azepane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-methoxybenzyl)azepane-2,4-dione is a compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The presence of the p-methoxybenzyl group adds unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-methoxybenzyl)azepane-2,4-dione typically involves the reaction of azepane-2,4-dione with p-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-methoxybenzyl)azepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The p-methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(p-methoxybenzyl)azepane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(p-methoxybenzyl)azepane-2,4-dione involves its interaction with specific molecular targets. The p-methoxybenzyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in key biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylazepane-2,4-dione: Similar structure but lacks the methoxy group.
N-(p-methylbenzyl)azepane-2,4-dione: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N-(p-methoxybenzyl)azepane-2,4-dione is unique due to the presence of the p-methoxybenzyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]azepane-2,4-dione |
InChI |
InChI=1S/C14H17NO3/c1-18-13-6-4-11(5-7-13)10-15-8-2-3-12(16)9-14(15)17/h4-7H,2-3,8-10H2,1H3 |
Clé InChI |
RGRVVLFUJFWWIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCCC(=O)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















